(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Chiral Synthesis Serine Protease Inhibitors Stereochemistry

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1260590-44-0) is a chiral N-Boc-protected octahydropyrrolo[3,2-b]pyrrole building block with molecular formula C11H20N2O2 and molecular weight 212.29 g/mol. This fused bicyclic scaffold features two defined stereocenters with the (3AR,6AR) absolute configuration, distinguishing it from its diastereomers and racemic counterpart.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1260590-44-0
Cat. No. B3094661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
CAS1260590-44-0
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CCN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
InChIKeyRVRRDUVETGVTPA-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3AR,6AR)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1260590-44-0) Is a Differentiated Chiral Building Block for Medicinal Chemistry and Drug Discovery


(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1260590-44-0) is a chiral N-Boc-protected octahydropyrrolo[3,2-b]pyrrole building block with molecular formula C11H20N2O2 and molecular weight 212.29 g/mol . This fused bicyclic scaffold features two defined stereocenters with the (3AR,6AR) absolute configuration, distinguishing it from its diastereomers and racemic counterpart. The compound serves as a key intermediate in the synthesis of pyrrolidine-5,5-trans-lactam-based serine protease inhibitors, including potent inhibitors of human cytomegalovirus (HCMV) protease [1]. Its defined chirality, orthogonal Boc protection, and high purity specifications make it a critical starting material for asymmetric synthesis campaigns in both academic and pharmaceutical R&D settings.

Generic Substitution Risks: Why Non-Stereochemically Defined or Alternative Diastereomer Hexahydropyrrolo[3,2-b]pyrrole Analogs Cannot Replace the (3AR,6AR) Enantiomer in Chiral Synthesis


In the synthesis of chiral serine protease inhibitors, the stereochemistry of the hexahydropyrrolo[3,2-b]pyrrole core directly impacts biological activity. Borthwick et al. demonstrated that only specific enantiomers of pyrrolidine-5,5-trans-lactams exhibit low nanomolar Ki values against HCMV protease, with activity dropping by orders of magnitude for incorrect stereoisomers [1]. Furthermore, Jeannotte and Lubell showed that analogous N-Boc-pyrroleproline derivatives require >99% diastereomeric purity to ensure reproducible biological results, as even minor enantiomeric impurities can lead to spurious SAR conclusions [2]. Consequently, substituting the (3AR,6AR)-configured building block with its (3aS,6aR) diastereomer (CAS 1251021-90-5), the (3aR,6aS) diastereomer (CAS 1932355-43-5), or the racemic mixture (CAS 885277-81-6) introduces unpredictable stereochemical outcomes that compromise the fidelity of asymmetric synthesis and the reliability of downstream biological assays.

Product-Specific Quantitative Evidence Guide for (3AR,6AR)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1260590-44-0)


Stereochemical Configuration Differentiation: (3AR,6AR) vs. Alternative Diastereomers and Racemic Mixture

In the pyrrolidine-5,5-trans-lactam series, only the enantiomerically pure (S)-proline-α-methylpyrrolidine derivatives with specific trans ring junction stereochemistry exhibit nanomolar Ki values against HCMV δAla protease; Borthwick et al. reported that structural analogs lacking the correct absolute configuration show drastically reduced inhibitory activity [1]. Macdonald et al. demonstrated that stereoselective synthesis conditions are critical for obtaining the desired enantiomerically pure trans-5-oxohexahydropyrrolo[3,2-b]pyrroles, with BF3·OEt2 yielding predominantly the 6S,6aS product while other Lewis acids produce mixtures of diastereomers [2]. Kochanowski et al. further confirmed that chiral resolution of pyrrolo[3,2-b]pyrrole-based helicenes yields distinct enantiomers with opposite Cotton effects, underscoring the scaffold's intrinsic chiroptical sensitivity [3]. Although no direct head-to-head biological assay comparing the (3AR,6AR)-Boc building block with its (3aR,6aS) or (3aS,6aR) diastereomers was identified in the literature, class-level evidence strongly indicates that stereochemical integrity at both bridgehead positions is essential for downstream biological activity.

Chiral Synthesis Serine Protease Inhibitors Stereochemistry

Purity Specification Advantage: Guaranteed 98% Chemical Purity vs. Unspecified or Inquiry-Only Purity for Comparator Diastereomers

The (3AR,6AR)-configured target compound is commercially available with a guaranteed minimum purity of 98% from established suppliers such as Fluorochem (Cat. F622527) and Chemscene (Cat. CS-0146932, ≥98%) , with Bidepharm offering 95% standard purity backed by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the (3aS,6aR) diastereomer (CAS 1251021-90-5) is listed by BOC Sciences without any stated purity specification, described only as a 'useful research chemical' . The racemic/undefined stereochemistry version (CAS 885277-81-6) requires purity inquiry from the vendor, with no published minimum purity guarantee . This represents a quantifiable procurement advantage, as the target compound's specified purity enables direct use in GLP-grade synthesis without additional purification or verification steps.

Purity Specification Procurement Quality Control

Boc Protection Orthogonality Advantage Over Cbz-Protected Analogs for Multi-Step Peptide and Heterocycle Synthesis

The tert-butyloxycarbonyl (Boc) group on the target compound is selectively removable under acidic conditions (e.g., trifluoroacetic acid, TFA), while benzyloxycarbonyl (Cbz) groups require catalytic hydrogenolysis (Pd-C, H2) and fluorenylmethyloxycarbonyl (Fmoc) groups require basic conditions (piperidine) . This orthogonality allows the (3AR,6AR)-Boc building block to be used in synthetic sequences where Cbz- or Fmoc-protected intermediates are present without compatibility conflicts. The Cbz-protected analog benzyl (3aR,6aR)-octahydropyrrolo[3,2-b]pyrrole-1-carboxylate [1] has a molecular weight of 246 Da and is incompatible with hydrogenation-sensitive substrates such as alkenes, alkynes, or nitro groups, limiting its synthetic utility in complex polyfunctional molecule construction.

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Peptide Synthesis

Storage Stability Requirement Differentiation: Cold Chain (2–8°C) for (3AR,6AR)-Boc Derivative vs. Ambient Storage for Deprotected Core

The (3AR,6AR)-Boc-protected target compound requires storage at 2–8°C in sealed, dry, dark conditions , reflecting the thermal lability of the Boc carbamate group which can undergo thermolytic decomposition at elevated temperatures. In contrast, the fully deprotected octahydropyrrolo[3,2-b]pyrrole core (CAS 5839-99-6) requires only 'long-term storage in a cool, dry place' without specific temperature control . The Boc derivative's requirement for cold-chain storage is a direct consequence of its functionalized state and indicates a reactive building block ready for immediate synthetic use, whereas the deprotected core is inherently more stable but requires additional synthetic steps (re-protection) before use.

Storage Stability Cold Chain Logistics Handling Requirements

Chemical Inventory Traceability: Unique MDL Number MFCD13189907 vs. Absence for Deprotected Analogs

The target compound is assigned MDL Number MFCD13189907, a unique identifier within the MDL (Molecular Design Limited) chemical registry, enabling unambiguous identification and integration with electronic laboratory notebooks (ELNs) and chemical inventory management systems . In contrast, the deprotected octahydropyrrolo[3,2-b]pyrrole (CAS 5839-99-6) has no MDL number assigned (listed as 'N/A') . This traceability distinction facilitates automated procurement, regulatory compliance documentation, and cross-referencing across supplier catalogs, which is critical for large research organizations and CROs operating under GLP or GMP guidelines.

Chemical Inventory Traceability MDL Number

Best Research and Industrial Application Scenarios for (3AR,6AR)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1260590-44-0)


Synthesis of Enantiomerically Pure HCMV Protease Inhibitors via Pyrrolidine-5,5-trans-Lactam Scaffolds

Research groups pursuing mechanism-based inhibitors of human cytomegalovirus (HCMV) protease require the (3AR,6AR) absolute configuration to access the bioactive (S)-proline-α-methylpyrrolidine-5,5-trans-lactam stereochemistry. Borthwick et al. established that only specific enantiomers in this series achieve low nanomolar Ki values against HCMV δAla protease . The target compound provides the correct bridgehead stereochemistry as a pre-validated building block, avoiding the need for chiral resolution or stereochemical assignment at late-stage intermediates.

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Boc Protection of the Pyrrolidine Nitrogen

In SPPS workflows employing Fmoc chemistry on the backbone, the Boc group on the target compound provides acid-labile orthogonal protection of the pyrrolidine nitrogen. This allows selective deprotection with TFA without affecting Fmoc groups, which are removed under basic conditions . The Cbz-protected analog benzyl (3aR,6aR)-octahydropyrrolo[3,2-b]pyrrole-1-carboxylate is incompatible with this strategy due to the requirement for hydrogenolytic deprotection, which is destructive to many side-chain functionalities and resin linkers.

Asymmetric Synthesis of Chiral Pyrrolidine-Containing Kinase Inhibitors and Peptidomimetics

Jeannotte and Lubell demonstrated that N-Boc-pyrroleproline derivatives with >99% diastereomeric purity are essential for producing enantiopure fused arylproline chimeras used in structure-activity relationship (SAR) studies of biologically active peptides and kinase inhibitors . The (3AR,6AR)-configured building block enables medicinal chemistry teams to construct libraries of chiral pyrrolidine-containing compounds without diastereomer contamination, ensuring reliable SAR data.

Pharmaceutical Process Chemistry Requiring High-Purity Intermediates with Full Traceability for GLP/GMP Compliance

For contract research organizations (CROs) and pharmaceutical process chemistry groups operating under GLP or GMP guidelines, the target compound offers guaranteed ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) , a unique MDL number (MFCD13189907) for inventory tracking, and defined storage conditions (2–8°C) . These attributes meet the documentation and traceability standards required for regulatory submissions, whereas the racemic mixture and alternative diastereomers lack comparable quality specifications and inventory identifiers.

Quote Request

Request a Quote for (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.